molecular formula C19H16ClN5O2 B2674042 5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 941882-29-7

5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2674042
CAS RN: 941882-29-7
M. Wt: 381.82
InChI Key: VLWJIIIZGOUFAM-UHFFFAOYSA-N
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Description

5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

One significant area of application is in the development of novel antimicrobial agents. Derivatives of 1,2,4-triazole and 1,2,4-oxadiazole, structurally similar to the compound , have been synthesized and demonstrated to possess good to moderate activities against various microorganisms. For instance, certain novel 1,2,4-triazole derivatives have been synthesized and shown to exhibit significant antibacterial activity, indicating their potential as antimicrobial agents (Bektaş et al., 2007; Rai et al., 2009).

Antitubercular and Anticancer Activities

Furthermore, the structural motifs found in the compound have been explored for their potential in treating tuberculosis and cancer. Some derivatives have shown promising antitubercular activities against Mycobacterium tuberculosis, and others have displayed anticancer properties, suggesting their utility in developing therapies for these diseases (Shingare et al., 2018; Salahuddin et al., 2014).

Nematocidal and Corrosion Inhibition

Additionally, novel 1,2,4-oxadiazole derivatives have been synthesized and found to exhibit nematocidal activities, indicating their potential as agricultural pesticides. These compounds have also been investigated for their corrosion inhibition properties, which could have significant implications in materials science and engineering, suggesting their role in protecting metals against corrosion (Liu et al., 2022; Ammal et al., 2018).

Apoptosis Induction and Molecular Target Identification

The oxadiazole derivatives have been identified as novel apoptosis inducers, with one particular study discovering a compound that induced apoptosis in cancer cell lines and identifying its molecular target, providing a promising approach for anticancer therapy development (Zhang et al., 2005).

properties

IUPAC Name

5-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-11-4-7-14(20)10-16(11)25-12(2)17(22-24-25)19-21-18(23-27-19)13-5-8-15(26-3)9-6-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJIIIZGOUFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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